molecular formula C11H17N3O2S B5620807 N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B5620807
M. Wt: 255.34 g/mol
InChI Key: NRMBDRFTFGESKD-UHFFFAOYSA-N
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Description

N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group attached to the thiadiazole ring and a cyclohexanecarboxamide moiety

Preparation Methods

The synthesis of N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a Williamson ether synthesis, where the thiadiazole derivative is reacted with methoxymethyl chloride in the presence of a base.

    Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the methoxymethyl-substituted thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.

    Industry: The compound can be used in the development of new industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group may enhance the compound’s ability to penetrate biological membranes, while the cyclohexanecarboxamide moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can be compared with other thiadiazole derivatives, such as:

    N-(5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may affect its reactivity and biological activity.

    N-(5-(Methyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: The presence of a methyl group instead of a methoxymethyl group can lead to differences in solubility and chemical reactivity.

    N-(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: The ethoxymethyl group may confer different physicochemical properties compared to the methoxymethyl group.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-16-7-9-13-14-11(17-9)12-10(15)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMBDRFTFGESKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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